![molecular formula C14H20N2S B14283494 N-[2-Ethyl-6-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine CAS No. 158632-91-8](/img/structure/B14283494.png)
N-[2-Ethyl-6-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Ethyl-6-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl group and an isopropyl group attached to the phenyl ring, along with a thiazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Ethyl-6-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-6-(propan-2-yl)aniline with a thioamide in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-Ethyl-6-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
N-[2-Ethyl-6-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-Ethyl-6-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine
- N-ethyl-5-(4-hydroxy-6-oxo-3-propan-2-yl-1-cyclohexa-2,4-dienylidene)-4
Uniqueness
N-[2-Ethyl-6-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
158632-91-8 |
|---|---|
Molecular Formula |
C14H20N2S |
Molecular Weight |
248.39 g/mol |
IUPAC Name |
N-(2-ethyl-6-propan-2-ylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H20N2S/c1-4-11-6-5-7-12(10(2)3)13(11)16-14-15-8-9-17-14/h5-7,10H,4,8-9H2,1-3H3,(H,15,16) |
InChI Key |
OWSQTWMGHSUYSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(C)C)NC2=NCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





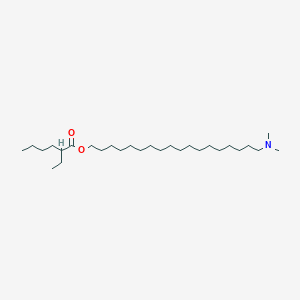


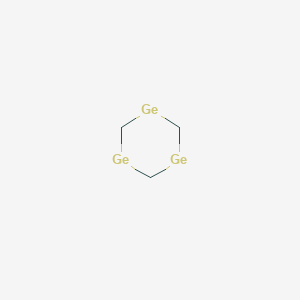
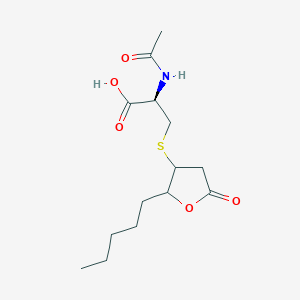
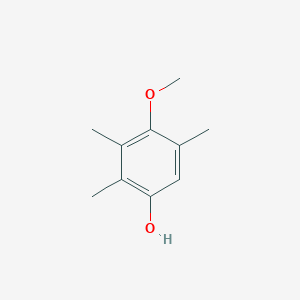

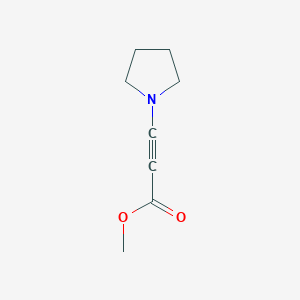
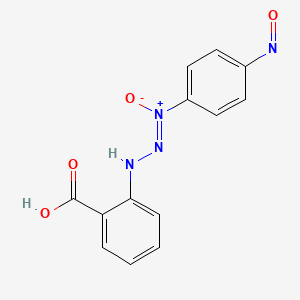
![N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14283479.png)
![({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid)](/img/structure/B14283502.png)
